3-(Trifluoromethyl)imidazole-4-carboxylic acid 3-(Trifluoromethyl)imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1547005-85-5
VCID: VC7739218
InChI: InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12)
SMILES: C1=C(N(C=N1)C(F)(F)F)C(=O)O
Molecular Formula: C5H3F3N2O2
Molecular Weight: 180.086

3-(Trifluoromethyl)imidazole-4-carboxylic acid

CAS No.: 1547005-85-5

Cat. No.: VC7739218

Molecular Formula: C5H3F3N2O2

Molecular Weight: 180.086

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)imidazole-4-carboxylic acid - 1547005-85-5

Specification

CAS No. 1547005-85-5
Molecular Formula C5H3F3N2O2
Molecular Weight 180.086
IUPAC Name 3-(trifluoromethyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-9-1-3(10)4(11)12/h1-2H,(H,11,12)
Standard InChI Key OPOFGKUQJPDMSB-UHFFFAOYSA-N
SMILES C1=C(N(C=N1)C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

3-(Trifluoromethyl)imidazole-4-carboxylic acid belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The trifluoromethyl (-CF3_3) group at position 3 and the carboxylic acid (-COOH) at position 4 introduce distinct electronic and steric properties. The -CF3_3 group is electron-withdrawing, enhancing the compound's stability against oxidative degradation and modulating its lipophilicity . The carboxylic acid group enables hydrogen bonding with biological targets, a feature critical for antiviral and enzyme-inhibitory activities .

Molecular Geometry and Electronic Properties

Quantum mechanical calculations on analogous structures, such as 1-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid, reveal planar imidazole rings with slight distortions due to substituent effects . The -CF3_3 group induces a dipole moment of approximately 2.1 Debye, while the carboxylic acid contributes to a polar surface area of 53–63 Ų, influencing solubility and membrane permeability .

Synthesis and Manufacturing Processes

The synthesis of imidazole-carboxylic acid derivatives typically involves cycloaddition reactions or functionalization of preformed imidazole cores.

Cycloaddition-Based Approaches

A robust method for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids involves the reaction of ethyl isocyanoacetate with diarylimidoyl chlorides under basic conditions (Scheme 1) . For example, ethyl isocyanoacetate reacts with N-(4-bromophenyl)-4-fluorobenzimidoyl chloride in dimethylformamide (DMF) at 40°C to yield ethyl 1,5-diarylimidazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids using sodium hydroxide .

Table 1: Representative Synthesis of Imidazole-Carboxylic Acid Derivatives

Starting MaterialReagents/ConditionsIntermediateFinal ProductYield (%)
Ethyl isocyanoacetate Diarylimidoyl chloride, DMF, 40°CEthyl imidazole carboxylate1,5-Diaryl-imidazole-4-carboxylic acid70–85
4-Trifluoromethylimidazole NaOH, heatingHydrolyzed ester4-(Trifluoromethyl)imidazole-5-carboxylic acid75

Functionalization of Imidazole Cores

Direct trifluoromethylation of imidazole-4-carboxylic acid esters can be achieved using trifluoromethylating agents like Umemoto’s reagent or CF3_3Cu complexes. For instance, ethyl 4-iodoimidazole-5-carboxylate undergoes copper-mediated trifluoromethylation to introduce the -CF3_3 group at position 3, followed by ester hydrolysis .

Physicochemical Properties

Table 2: Physicochemical Data for Analogous Compounds

Property1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Molecular FormulaC11_{11}H7_7F3_3N2_2O2_2C7_7H7_7F3_3N2_2O2_2
Molecular Weight256.18 g/mol208.14 g/mol
LogP1.73 2.15
Water Solubility12 mg/L (predicted)45 mg/L (experimental)

The low water solubility of these compounds (12–45 mg/L) necessitates formulation strategies such as salt formation (e.g., sodium or lysine salts) to improve bioavailability .

Applications in Medicinal Chemistry

The -CF3_3 group enhances metabolic stability by resisting cytochrome P450 oxidation, as evidenced by the half-life (t1/2_{1/2}) of 6.2 hours in human liver microsomes for related compounds . Carboxylic acid derivatives are utilized as:

  • Prodrugs: Ester prodrugs (e.g., ethyl carboxylates) improve oral absorption, with hydrolysis in plasma yielding active acids .

  • Enzyme Inhibitors: Structural analogs inhibit histone deacetylases (HDACs) and kinases due to zinc-binding and ATP-competitive mechanisms, respectively .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure analogs for targeting chiral biological targets.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the imidazole-carboxylic acid scaffold to design E3 ligase-binding moieties.

  • Combination Therapies: Evaluating synergies with existing antivirals (e.g., tecovirimat) to combat drug-resistant orthopoxviruses .

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